3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole
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Overview
Description
Synthesis Analysis
One example of a synthetic approach involves the diazo coupling of the diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one or related pyrazolone derivatives . Further investigations into alternative methods and scalability are warranted.
Scientific Research Applications
Chemical Reactivity and Synthesis Approaches
Research has explored the reactivity of isoxazolium salts, closely related to 3-Methyl-5-((4-(thiophen-3-yl)piperidin-1-yl)methyl)isoxazole, demonstrating their potential in forming compounds with aromatic aldehydes. This process, which involves the use of piperidine, is significant in the synthesis of various heterocyclic compounds. The reactivity of these salts offers a pathway for creating novel structures that could be crucial in medicinal chemistry and material science (Alberola et al., 1993).
Antimicrobial Activity
A study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, which share structural similarities with this compound, has shown significant antimicrobial activity. This research highlights the potential of such compounds in developing new antibacterial and antifungal agents, offering promising routes for treating various infections (Suresh, Lavanya, & Rao, 2016).
Anticancer and Antiangiogenic Properties
Explorations into thioxothiazolidin-4-one derivatives have unveiled their potential in inhibiting tumor growth and angiogenesis. These findings are pivotal, suggesting that compounds structurally related to this compound might have considerable implications in cancer therapy, especially concerning their ability to target tumor cells and suppress tumor-induced blood vessel formation (Chandrappa et al., 2010).
Herbicidal Activity
The design and synthesis of aryl-formyl piperidinone derivatives incorporating natural product fragments have demonstrated potent herbicidal activity. These findings suggest that this compound and its analogs could serve as a foundation for developing new agrochemicals, highlighting the versatility of such compounds in various domains beyond pharmaceuticals (Fu et al., 2021).
Antidepressant Potential
Research into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has identified potential antidepressant agents. This study underscores the significance of exploring the pharmacological profiles of compounds like this compound, which may contribute to developing new treatments for mental health disorders (Balsamo et al., 1987).
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Thiophene-based analogs, which this compound is a part of, have been shown to have a variety of biological effects . These effects suggest that the compound could potentially interact with multiple biochemical pathways.
Result of Action
It’s known that compounds containing the piperidine and thiophene moieties can exhibit a wide range of biological activities .
Properties
IUPAC Name |
3-methyl-5-[(4-thiophen-3-ylpiperidin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-8-14(17-15-11)9-16-5-2-12(3-6-16)13-4-7-18-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSVBDZHLYNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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